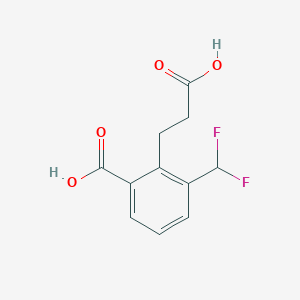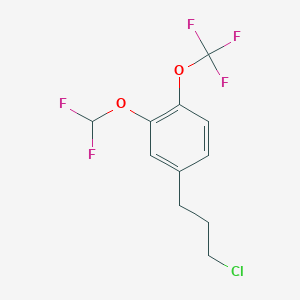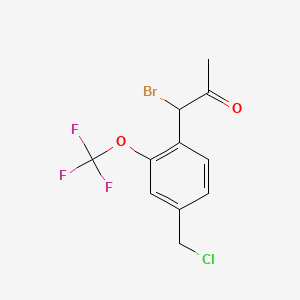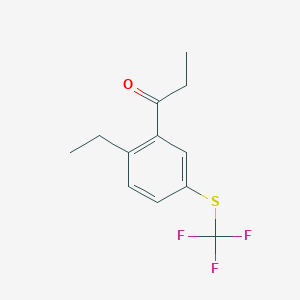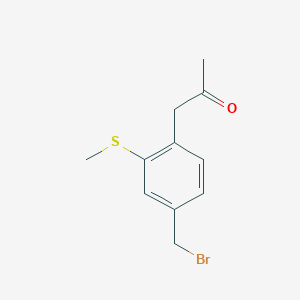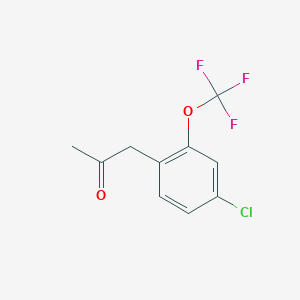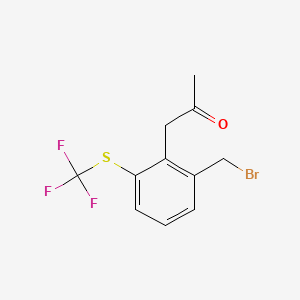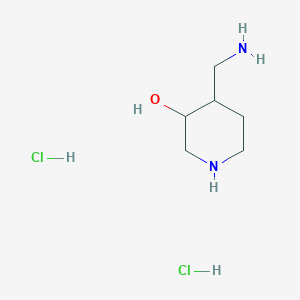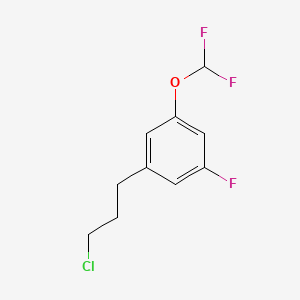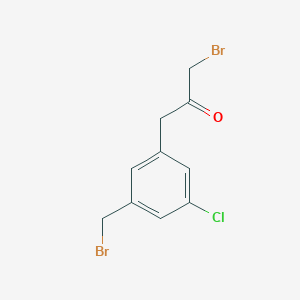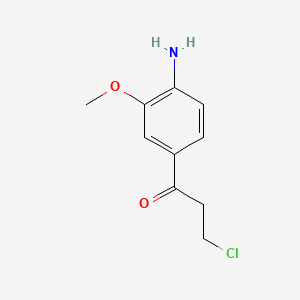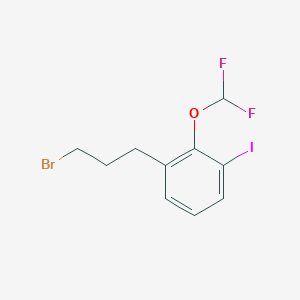
1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C9H10ClNOS It is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 5-amino-2-mercaptobenzene with 2-chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amines or thiols.
Applications De Recherche Scientifique
1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and mercapto groups allow the compound to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.
5-Amino-2-mercaptobenzimidazole: Exhibits significant pharmacological activities, including anticancer and antiviral effects.
Uniqueness
1-(5-Amino-2-mercaptophenyl)-2-chloropropan-1-one is unique due to the presence of both an amino and a mercapto group, which allows for diverse chemical reactivity and potential biological activities. Its chloropropanone moiety further enhances its versatility in chemical synthesis and biological applications .
Propriétés
Formule moléculaire |
C9H10ClNOS |
|---|---|
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
1-(5-amino-2-sulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(10)9(12)7-4-6(11)2-3-8(7)13/h2-5,13H,11H2,1H3 |
Clé InChI |
MZYQVAJYUQEYRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC(=C1)N)S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


